molecular formula C20H22ClFN2O B2507713 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797899-29-6

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2507713
CAS No.: 1797899-29-6
M. Wt: 360.86
InChI Key: IECQDTYXZBOJHP-UHFFFAOYSA-N
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Description

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with a combination of aromatic and heterocyclic moieties, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the aromatic intermediate: The initial step involves the preparation of 4-chloro-3-fluoroaniline through halogenation and nitration reactions.

    Coupling with pyrrolidine: The aromatic intermediate is then coupled with 1-phenylpyrrolidine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation reaction: The final step involves the amidation of the coupled product with propanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and efficacy are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
  • 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]butanamide

Uniqueness

Compared to similar compounds, 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide may exhibit unique properties such as higher potency, better selectivity, or improved pharmacokinetic profiles. These differences can be attributed to variations in the length and nature of the alkyl chain, which can influence the compound’s interaction with its molecular targets and its overall biological activity.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O/c21-18-10-8-15(13-19(18)22)9-11-20(25)23-14-17-7-4-12-24(17)16-5-2-1-3-6-16/h1-3,5-6,8,10,13,17H,4,7,9,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECQDTYXZBOJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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